3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of various heterocyclic compounds, such as bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety, as described by Mabkhot, Kheder, and Al-Majid (2010) in Molecules (Mabkhot, Kheder, & Al-Majid, 2010).
Oxidative Cyclizations
- In a study by Yılmaz, Uzunalioğlu, and Pekel (2005) in Tetrahedron, the compound was involved in oxidative cyclizations with conjugated alkenes to form various heterocycles, highlighting its utility in complex chemical transformations (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Catalysis and Nanocatalyst Applications
- Arlan, Javahershenas, and Khalafy (2020) in the Asian Journal of Nanoscience and Materials demonstrated the use of the compound in a one-pot, four-component synthesis process, employing it as a reactant in the presence of a magnetic LDH nanocatalyst (Arlan, Javahershenas, & Khalafy, 2020).
Applications in Fluorescence and Photoluminescence
- Zhou, Li, and Wang (2017) in Chemical Communications explored the Rhodium-catalyzed oxidative annulation reactions of 3-(1H-indol-3-yl)-3-oxopropanenitriles, showing its application in the creation of products with intense fluorescence in solid state (Zhou, Li, & Wang, 2017).
Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
3-(1-methylimidazol-2-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSAWQIHUVQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551372 |
Source
|
Record name | 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile | |
CAS RN |
118431-92-8 |
Source
|
Record name | 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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